N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide
Description
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide: is a synthetic organic compound that belongs to the class of adamantane derivatives
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO/c25-20-8-4-5-9-21(20)26-22(27)15-23-11-17-10-18(12-23)14-24(13-17,16-23)19-6-2-1-3-7-19/h1-9,17-18H,10-16H2,(H,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HERUZYSMOFLUQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C4=CC=CC=C4)CC(=O)NC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenylamine and 3-phenyl-1-adamantylamine.
Acylation Reaction: The amines are then subjected to an acylation reaction using acetic anhydride or acetyl chloride to form the corresponding acetamides.
Coupling Reaction: The acetamides are coupled under appropriate conditions, such as the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form the final product.
Industrial Production Methods: Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to enhance yield and purity. The specific details of industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
Chemistry:
Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.
Materials Science: It can be incorporated into materials with unique properties, such as polymers or nanomaterials.
Biology:
Biochemical Studies: The compound may be used in studies involving enzyme inhibition or protein binding.
Cellular Research: It can be employed in cellular assays to investigate its effects on cell growth and differentiation.
Medicine:
Drug Development: The compound may serve as a lead compound or scaffold for the development of new pharmaceuticals.
Therapeutic Applications: It may have potential therapeutic applications, such as antiviral, antibacterial, or anticancer activities.
Industry:
Manufacturing: The compound can be used in the production of specialty chemicals or advanced materials.
Quality Control: It may be employed in analytical methods for quality control and assurance in various industries.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, or proteins. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors.
Pathway Modulation: Influencing cellular signaling pathways and gene expression.
Comparison with Similar Compounds
N-(2-chlorophenyl)-2-(1-adamantyl)acetamide: A structurally similar compound with a different adamantyl substitution pattern.
N-(2-chlorophenyl)-2-(3-phenyl-1-adamantyl)propionamide: A compound with a propionamide group instead of an acetamide group.
Uniqueness:
Structural Features: The presence of both 2-chlorophenyl and 3-phenyl-1-adamantyl groups in the acetamide structure provides unique steric and electronic properties.
Reactivity: The compound’s reactivity may differ from similar compounds due to its specific substitution pattern and functional groups.
For precise and detailed information, consulting specific scientific literature and databases is recommended
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
